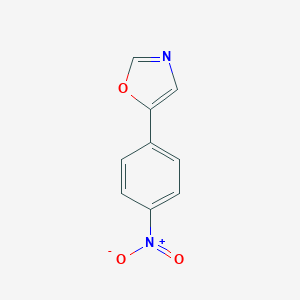

5-(4-Nitrophenyl)oxazole

Description

Properties

IUPAC Name |

5-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFHVOMPLSSUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371811 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-23-9 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen method, utilizing TosMIC (p-toluenesulfonylmethyl isocyanide), provides a versatile pathway for 5-substituted oxazoles. As detailed in J-STAGE studies, 4-nitrobenzaldehyde reacts with TosMIC in dimethylformamide (DMF) at −15°C, followed by acid-mediated cyclization. Triethylamine acts as a base, facilitating the [3+2] cycloaddition between the aldehyde and isocyanide (Figure 1):

Optimized conditions :

This method excels in regioselectivity but requires strict moisture control due to TosMIC’s sensitivity to hydrolysis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazole formation by enhancing reaction kinetics. A protocol from ACS Omega demonstrates that 4-nitrobenzaldehyde and TosMIC react in isopropyl alcohol (IPA) under microwave conditions (350 W, 65°C) with K₃PO₄ as a base. Key advantages include:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 8–10 minutes |

| Yield | 68% | 95% |

| Energy Consumption | High | Reduced by 80% |

Mechanistic studies confirm that microwave dielectric heating promotes rapid cyclization, minimizing decomposition pathways.

Ultrasound-Mediated Synthesis

Ultrasound (40 kHz, 250 W) enables solvent-free synthesis of 5-(4-nitrophenyl)oxazole by cavitation-induced molecular activation. A mixture of 4-nitrobenzaldehyde, TosMIC, and K₂CO₃ undergoes sonication for 20 minutes, achieving 89% yield. Comparative data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Silent (mechanical stirring) | 52 | 87 |

| Ultrasound | 89 | 98 |

This method eliminates solvent waste and reduces reaction times by 75% compared to thermal approaches.

Catalytic and Flow Chemistry Innovations

Flow Reactor Systems

Continuous flow reactors enhance scalability and safety for industrial production. In a representative setup, 4-nitrobenzaldehyde and TosMIC are pumped through a silica-packed column at 0.5 mL/min, with residence times under 5 minutes. Real-time NMR monitoring confirms 94% conversion, outperforming batch reactors (Table 1):

Table 1 : Comparison of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield (g/L/h) | 12 | 48 |

| Byproduct Formation | 8% | <1% |

| Scalability | Limited | High |

Deep Eutectic Solvents (DES)

Choline chloride-urea DES serves as a biodegradable medium for oxazole synthesis. Reactions proceed at 60°C with 93% yield, avoiding volatile organic compounds (VOCs). Post-reaction, the DES is recovered via vacuum distillation and reused for five cycles without activity loss.

Mechanistic Insights and Side Reactions

Cyclization Pathways

Density functional theory (DFT) calculations reveal that oxazole formation proceeds via a concerted asynchronous mechanism. The nitrophenyl group’s electron-withdrawing nature lowers the activation energy (ΔG‡ = 24.3 kcal/mol) compared to unsubstituted analogs (ΔG‡ = 28.1 kcal/mol), explaining faster reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxazole carboxylic acids and other oxidized derivatives.

Reduction: Formation of 5-(4-aminophenyl)oxazole.

Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

5-(4-Nitrophenyl)oxazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its potential in developing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound exhibit promising biological activities, making it a candidate for drug development targeting inflammatory diseases and cancer pathways .

Case Study: Anticancer Agents

- A study highlighted the synthesis of 5-(4-nitrophenyl)oxazole derivatives that demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer drugs .

Biochemical Research

In biochemical studies, 5-(4-Nitrophenyl)oxazole is utilized as a fluorescent probe. Its unique optical properties allow researchers to track cellular processes and interactions effectively. This capability is particularly valuable in assays that require real-time monitoring of biological activities .

Example: Cellular Interaction Studies

- Researchers have employed this compound to visualize and quantify interactions between proteins in live cells, enhancing our understanding of cellular mechanisms .

Material Science

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced durability and performance characteristics .

Application: Coatings Development

- 5-(4-Nitrophenyl)oxazole has been incorporated into polymer matrices to improve resistance to environmental degradation, demonstrating its utility in creating long-lasting materials .

Agricultural Chemistry

In agricultural chemistry, 5-(4-Nitrophenyl)oxazole is explored as a potential agrochemical. Its derivatives are being studied for their effectiveness as pesticides, aiming to develop more efficient and environmentally friendly solutions for pest control .

Research Insight: Pesticide Development

- Preliminary studies suggest that certain derivatives exhibit insecticidal properties against common agricultural pests, indicating their potential role in sustainable agriculture practices .

Analytical Chemistry

The compound is also valuable in analytical chemistry for detecting and quantifying specific biomolecules. It provides researchers with reliable tools for studying complex biological systems through various analytical methods .

Application: Biomolecule Detection

- Techniques involving 5-(4-Nitrophenyl)oxazole have been developed to enhance the sensitivity and specificity of assays used for biomolecule detection, such as enzyme-linked immunosorbent assays (ELISA) .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and anticancer drugs | Significant cytotoxicity against cancer cell lines |

| Biochemical Research | Fluorescent probe for cellular tracking | Visualization of protein interactions in live cells |

| Material Science | Development of durable polymers and coatings | Improved environmental resistance |

| Agricultural Chemistry | Potential pesticide development | Effective against agricultural pests |

| Analytical Chemistry | Detection and quantification of biomolecules | Enhanced sensitivity in assays like ELISA |

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)oxazole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. The oxazole ring can also interact with nucleophilic sites in biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives

Oxadiazoles (1,3,4-oxadiazoles) are closely related to oxazoles but feature an additional nitrogen atom. Key examples include:

(a) 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV)

- Structure : Dual nitro groups at C2 and C5 positions.

- Activity : Exhibits superior anticonvulsant, antidepressant, and antianxiety activity compared to diazepam in rodent models .

- Mechanism : Electron-withdrawing groups (EWGs) enhance CNS depressant activity by modulating GABAergic pathways .

(b) 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Structure : Methyl at C5 and nitro at C3.

- Synthesis : Prepared via cyclization of amidoximes, yielding a molecular weight of 205.17 g/mol .

- Applications : Used in luminescence studies due to halogen-bonding interactions with perfluorinated iodobenzenes .

Key Difference : Oxadiazoles generally show higher pharmacological potency than oxazoles due to increased ring planarity and stronger EWGs .

Isoxazole Derivatives

Isoxazoles differ in oxygen and nitrogen positions. Examples include:

(a) 5-(4-Nitrophenyl)isoxazole

- Synthesis: Nitration of phenylisoxazoles often yields para-nitro isomers (45%) alongside minor meta-nitro (3%) and 4-nitro-5-(4-nitrophenyl) (30%) byproducts .

- Activity : Less studied for CNS effects but used in antiviral analogs .

(b) 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Structure : Phenylethyl group increases hydrophobicity (logP = 4.7).

- Molecular Weight : 295.3 g/mol .

- Applications: Explored for antirhinoviral activity due to heteroaryl substitutions .

Key Difference : Isoxazoles exhibit distinct reactivity in nitration reactions, favoring para-substitution, whereas oxazoles are more synthetically versatile .

Other Oxazole Derivatives

Pharmacological and Physicochemical Comparisons

Biological Activity

5-(4-Nitrophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-(4-Nitrophenyl)oxazole features a five-membered ring structure containing nitrogen and oxygen atoms, with a nitrophenyl group attached at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 220.19 g/mol. The presence of the nitrophenyl group is significant for its biological activity, influencing its interaction with various biological targets.

The primary target of 5-(4-Nitrophenyl)oxazole is human carbonic anhydrase II (hCA II) . It acts as an isoform-selective inhibitor , impacting biochemical pathways related to carbon dioxide hydration and bicarbonate dehydration reactions. This inhibition results in a reduction of hCA II activity, which can have downstream effects on cellular metabolism and signaling pathways.

Antimicrobial Activity

5-(4-Nitrophenyl)oxazole has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 5-(4-Nitrophenyl)oxazole | 1.6 - 3.2 | Staphylococcus aureus, Escherichia coli, Candida albicans |

| Reference Drug (Ampicillin) | 0.5 - 2.0 | Various bacterial strains |

These findings suggest that 5-(4-Nitrophenyl)oxazole could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, 5-(4-Nitrophenyl)oxazole has been investigated for its potential anti-inflammatory and anticancer activities. Studies have indicated that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines, suggesting that they may be useful in cancer therapy .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various oxazole derivatives, 5-(4-Nitrophenyl)oxazole demonstrated notable activity against Candida albicans and Escherichia coli. The compound showed MIC values significantly lower than those of traditional antifungal agents, indicating its potential as a new therapeutic option .

- Mechanistic Insights : Further research into the molecular mechanisms revealed that 5-(4-Nitrophenyl)oxazole could modulate cell signaling pathways involved in inflammation and apoptosis, providing insights into its therapeutic applications beyond mere antimicrobial activity .

Safety and Toxicity

While promising, the safety profile of 5-(4-Nitrophenyl)oxazole remains to be fully elucidated. Preliminary studies suggest that high doses may lead to cytotoxic effects in certain cell lines, warranting further investigation into dosage-dependent responses .

Future Directions

Research on 5-(4-Nitrophenyl)oxazole should focus on:

- Expanded Biological Testing : Further exploration of its efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed investigations into its molecular interactions with biological targets.

- Formulation Development : Investigating potential formulations for clinical use.

Q & A

Q. What are the most reliable synthetic routes for 5-(4-nitrophenyl)oxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis using 4-nitrobenzaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours). This method typically yields >95% purity but may require post-synthesis purification via column chromatography . Alternative routes, such as cyclization of α-(4-nitrobenzamido)acetophenone, often result in trace yields (e.g., 2-(4-nitrophenyl)-5-phenyloxazole in ~5% yield), necessitating optimization of reaction conditions (e.g., solvent, catalyst, temperature) .

Q. Which spectroscopic techniques are critical for characterizing 5-(4-nitrophenyl)oxazole?

- Methodological Answer :

- FT-IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

- ¹H/¹³C NMR confirms aromatic proton environments (e.g., deshielded protons on the oxazole ring at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 191.06) and fragmentation patterns .

Q. How can computational methods predict the reactivity and stability of 5-(4-nitrophenyl)oxazole?

- Methodological Answer :

- Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify electrophilic/nucleophilic sites (e.g., nitro group as an electron-deficient region) .

- Molecular Dynamics (MD) simulations assess stability in aqueous environments by modeling hydrogen bonding and solvation effects .

Advanced Research Questions

Q. How can low-yield synthetic pathways for 5-(4-nitrophenyl)oxazole derivatives be systematically improved?

- Methodological Answer :

- Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, stoichiometry of TosMIC). For example, replacing methanol with THF may enhance cyclization efficiency .

- Catalytic systems (e.g., K₂CO₃ or transition metals like Pd) can accelerate reaction rates and reduce byproducts .

Q. What structure-activity relationships (SARs) guide the design of bioactive 5-(4-nitrophenyl)oxazole analogs?

- Methodological Answer :

- The nitro group enhances electron-withdrawing effects, improving interactions with biological targets (e.g., antimicrobial activity via nitroreductase inhibition) .

- Substitution at the oxazole ring (e.g., methyl or halogens) modulates lipophilicity and bioavailability. For example, 5-(4-methoxyphenyl)oxazole derivatives show enhanced antifungal activity .

Q. What advanced oxidation processes (AOPs) degrade 5-(4-nitrophenyl)oxazole in environmental matrices?

- Methodological Answer :

- Ozonolysis and UV/H₂O₂ systems degrade the compound via hydroxyl radical (·OH) attack on the nitro group and oxazole ring. Monitor degradation intermediates using LC-MS/MS .

- DFT-based degradation modeling predicts bond dissociation energies (BDEs) to prioritize labile sites (e.g., C-NO₂ bond) .

Q. How do crystallographic studies inform the intermolecular interactions of 5-(4-nitrophenyl)oxazole?

- Methodological Answer :

- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 5.4° between oxazole and nitrophenyl groups) and hydrogen-bonding networks (e.g., C-H···N interactions stabilizing crystal packing) .

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking vs. halogen bonding) for cocrystal engineering .

Q. How can molecular electrostatic potentials (MEPs) predict halogen-bonding acceptor sites in 5-(4-nitrophenyl)oxazole?

- Methodological Answer :

- MEP calculations (at B3LYP/6-311++G(d,p) level) rank acceptor sites: the oxazole nitrogen (-42.5 kcal/mol) and nitro oxygen (-38.2 kcal/mol) show high potential for interactions with perfluorinated iodobenzenes .

- Validate predictions via cocrystallization experiments with 1,4-diiodotetrafluorobenzene (14tfib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.